4,4-Dimethyl-3,5-diphenyl-4H-pyrazole
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Overview
Description
4,4-Dimethyl-3,5-diphenyl-4H-pyrazole is a heterocyclic compound with the molecular formula C17H16N2 It belongs to the class of pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. This reaction is often catalyzed by iodine molecules, which facilitate the formation of the pyrazole structure . The reaction conditions usually include the use of solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures under a nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce various substituted pyrazoles with different functional groups.
Scientific Research Applications
4,4-Dimethyl-3,5-diphenyl-4H-pyrazole has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their activity and function. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
3,5-Diphenyl-4H-pyrazole: Similar in structure but lacks the dimethyl groups at the 4-position.
4,4-Diethyl-3,5-dimethyl-4H-pyrazole: Similar but with ethyl groups instead of phenyl groups.
4,4-Dimethyl-3,5-diphenyl-4H-pyrazoline: A reduced form of the pyrazole with different reactivity and properties.
Uniqueness: 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
30169-45-0 |
---|---|
Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4,4-dimethyl-3,5-diphenylpyrazole |
InChI |
InChI=1S/C17H16N2/c1-17(2)15(13-9-5-3-6-10-13)18-19-16(17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
LYRPGZWRXNELOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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